molecular formula C9H11NO B3292004 Phenol, 2-[1-(methylimino)ethyl]- CAS No. 875-54-7

Phenol, 2-[1-(methylimino)ethyl]-

Cat. No.: B3292004
CAS No.: 875-54-7
M. Wt: 149.19 g/mol
InChI Key: ZTFWAKPIMFYDAO-UHFFFAOYSA-N
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Description

Contextualization of Schiff Bases in Chemical Science and Fundamental Research

Schiff bases, named after the Italian chemist Hugo Schiff, are a class of organic compounds characterized by the presence of a carbon-nitrogen double bond, with the nitrogen atom connected to an aryl or alkyl group but not hydrogen. This functional group is also known as an imine or azomethine. The synthesis of Schiff bases is typically a reversible reaction between an amine and a carbonyl compound, namely an aldehyde or a ketone.

In the realm of chemical science, Schiff bases are of immense interest due to their synthetic flexibility, and the diverse electronic and steric properties that can be readily tuned by varying the starting amine and carbonyl compounds. This versatility makes them exceptional ligands in coordination chemistry. The imine nitrogen and another donor atom, often from a substituent on the aldehyde or ketone precursor, can chelate to a metal ion, forming stable metal complexes. These complexes are at the forefront of fundamental research, with applications spanning catalysis, materials science, and bioinorganic chemistry.

Academic Significance of Phenol (B47542), 2-[1-(methylimino)ethyl]- as a Ligand Precursor and Chemical Scaffold

Phenol, 2-[1-(methylimino)ethyl]- is a notable example of a Schiff base ligand precursor. Its structure, featuring a phenolic hydroxyl group (-OH) ortho to the imine group, allows it to act as a bidentate ligand, coordinating to metal ions through both the nitrogen of the imine and the oxygen of the deprotonated phenol. This chelation forms a stable six-membered ring, a favored arrangement in coordination chemistry.

The academic significance of this compound lies in its utility as a building block for creating a wide array of metal complexes. By introducing different metal centers (e.g., copper, nickel, zinc, cobalt), researchers can systematically study the influence of the metal on the geometric and electronic properties of the resulting complex. Furthermore, the straightforward synthesis of the ligand allows for modifications to the phenolic ring or the imine substituent, providing a platform to fine-tune the properties of the subsequent metal complexes for specific applications.

The synthesis of Phenol, 2-[1-(methylimino)ethyl]- can be readily achieved through the condensation reaction of 2'-hydroxyacetophenone (B8834) and methylamine. mdpi.com This reaction is typically carried out in a suitable solvent like ethanol (B145695) and may be heated to drive the reaction to completion.

Table 1: Physicochemical Properties of Phenol, 2-[1-(methylimino)ethyl]-

PropertyValue
Molecular FormulaC₉H₁₁NO
Molecular Weight149.19 g/mol
AppearanceExpected to be a crystalline solid
SolubilityLikely soluble in common organic solvents

Spectroscopic studies have been conducted to understand the intramolecular proton transfer in Phenol, 2-[1-(methylimino)ethyl]-. researchgate.net Techniques such as UV-vis, ¹H NMR, and FT-IR spectroscopy have been employed to investigate the equilibrium between the phenolic and the protonated imine forms. researchgate.net The presence of a strong intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen is a key feature of this molecule. researchgate.net

Research Trajectories and Interdisciplinary Relevance of Phenol, 2-[1-(methylimino)ethyl]-

The research involving Phenol, 2-[1-(methylimino)ethyl]- and its derivatives is multifaceted and extends across various scientific disciplines. In coordination chemistry, the focus is on synthesizing novel metal complexes and investigating their structural, spectroscopic, and magnetic properties. These studies contribute to a fundamental understanding of metal-ligand interactions.

The interdisciplinary relevance of these Schiff base complexes is significant. For instance, many have been investigated for their catalytic activity in a range of organic transformations, including oxidation, reduction, and polymerization reactions. The ability to tune the steric and electronic environment around the metal center allows for the development of highly selective and efficient catalysts.

Furthermore, the biological activity of Schiff base metal complexes is a burgeoning field of research. Analogous compounds have shown potential as antimicrobial, antifungal, and anticancer agents. While specific biological studies on Phenol, 2-[1-(methylimino)ethyl]- complexes are not extensively documented in the readily available literature, the broader class of salicylaldimine-type complexes has demonstrated promising bioinorganic applications. The interaction of these complexes with biological macromolecules like DNA and proteins is an active area of investigation.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-(C,N-dimethylcarbonimidoyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H11NO/c1-7(10-2)8-5-3-4-6-9(8)11/h3-6,11H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZTFWAKPIMFYDAO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NC)C1=CC=CC=C1O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H11NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80571122
Record name 6-[1-(Methylamino)ethylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

149.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

875-54-7
Record name 6-[1-(Methylamino)ethylidene]cyclohexa-2,4-dien-1-one
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80571122
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Strategies and Chemical Modifications of Phenol, 2 1 Methylimino Ethyl

Methodologies for the Preparation of Phenol (B47542), 2-[1-(methylimino)ethyl]-

The synthesis of Phenol, 2-[1-(methylimino)ethyl]- and related Schiff bases is primarily achieved through condensation reactions, which can be optimized through various protocols and catalytic methods.

Condensation Reactions and Reductive Amination Protocols

The most common method for synthesizing Phenol, 2-[1-(methylimino)ethyl]- is the condensation reaction between a primary amine, in this case, methylamine, and a carbonyl compound, 2-hydroxyacetophenone (B1195853). wjpsonline.com This reaction is reversible and typically takes place under acid or base catalysis, or with the application of heat. wjpsonline.com The general mechanism involves the nucleophilic addition of the amine to the carbonyl carbon, forming a carbinolamine intermediate, followed by dehydration to yield the imine or Schiff base. wjpsonline.com

Reductive amination offers an alternative route to the corresponding saturated amine. This process involves the initial formation of the imine, which is then reduced in situ. Common reducing agents for this purpose include sodium borohydride (B1222165). organic-chemistry.orgorgsyn.org For instance, the reductive amination of aldehydes and ketones with primary amines can be achieved in a stepwise manner, first forming the imine in a solvent like methanol, followed by reduction with sodium borohydride. organic-chemistry.org This method is particularly useful when trying to avoid the formation of dialkylation byproducts. organic-chemistry.org

A variety of reaction conditions can be employed for these syntheses. For example, the condensation of 1-(3,5-dichloro-2-hydroxyphenyl)ethanone with 4-chloroaniline (B138754) has been successfully carried out in ethanol (B145695) with a few drops of concentrated sulfuric acid as a catalyst, under reflux at 80°C for three hours. nanobioletters.com In another example, the synthesis of (E)-2-(1-(2-phenylhydrazono)ethyl)phenol was achieved by reacting 2-acetylphenol and phenylhydrazine (B124118) hydrochloride in the presence of sodium acetate (B1210297) in refluxing ethyl alcohol, resulting in a 90% yield. derpharmachemica.com

Investigation of Reaction Kinetics and Thermodynamic Parameters in Synthesis

The formation of Schiff bases like Phenol, 2-[1-(methylimino)ethyl]- is governed by specific kinetic and thermodynamic principles. The reaction between phenols and formaldehyde (B43269), a related condensation process, has been shown to follow second-order rate kinetics. researchgate.net The rate of reaction is influenced by factors such as pH and temperature.

Kinetic studies on the alkali-catalyzed reaction of phenol with formaldehyde have determined that the process follows pseudo-first-order kinetics with respect to formaldehyde. researchgate.net The activation energies for the addition reaction can be determined, providing insight into the energy barriers of the process. researchgate.net For the reaction of 2-tertiary butyl 3-methyl phenol with formaldehyde, the activation energy (ΔE) and entropy of activation (ΔS≠obs) have been calculated from plots of log k versus 1/T.

The dehydration of the carbinolamine intermediate is often the rate-determining step in Schiff base formation, which is why the reaction is frequently catalyzed by acid. wjpsonline.com However, the acid concentration must be carefully controlled; if it is too high, the amine can be protonated, rendering it non-nucleophilic and shifting the equilibrium away from the desired product. wjpsonline.com Therefore, many Schiff base syntheses are best performed at a mildly acidic pH. wjpsonline.com

Role of Catalysis in Synthetic Pathways for Schiff Base Formation

Catalysis is a cornerstone in the synthesis of Schiff bases, influencing both reaction rate and selectivity. Both acid and base catalysis are commonly employed. wjpsonline.com Acids facilitate the dehydration of the carbinolamine intermediate, while bases can also catalyze this step through a two-step mechanism involving an anionic intermediate. wjpsonline.com

For instance, the condensation of 2,4,6-trimethylphenylamine with vanillin (B372448) to form a Schiff base ligand was achieved by refluxing in ethanol for 24 hours. nih.gov In another example, concentrated sulfuric acid was used as a catalyst for the reaction between 1-(3,5-dichloro-2-hydroxyphenyl)ethanone and 4-chloroaniline in ethanol. nanobioletters.com

Lewis acids, such as titanium(IV) ethoxide (Ti(OEt)4), are also effective catalysts. In the synthesis of (RS)-N-[1-Phenylethylidene]-2-methylpropane-2-sulfinamide, Ti(OEt)4 was used to drive the condensation of acetophenone (B1666503) and (RS)-2-methylpropane-2-sulfinamide. orgsyn.org Furthermore, metal complexes themselves can act as catalysts. For example, cobalt (II) and iron (III) complexes of pyridine (B92270) bisimine ligands have shown activity in the polymerization of ethylene (B1197577). nanobioletters.com

Design and Synthesis of Structural Analogues and Derivatives of Phenol, 2-[1-(methylimino)ethyl]-

The versatility of the Schiff base scaffold allows for extensive modification to tune its electronic and steric properties, leading to a wide array of structural analogues and polymeric materials.

Systematic Substituent Effects on Synthesis and Ligand Properties

The introduction of different substituents on the phenolic ring or the imine nitrogen significantly impacts the properties of the resulting Schiff base and its metal complexes. Electron-withdrawing groups (EWGs) and electron-donating groups (EDGs) can alter the electronic distribution within the molecule, affecting its reactivity and coordination behavior. mdpi.com

For example, studies on substituted phenols have shown that EWGs, particularly those in the para position to the hydroxyl group, tend to decrease the C-O bond length and increase the pKa. Conversely, EDGs generally have the opposite effect. The nature of the substituent also influences the stability of the Schiff base; aryl substituents lead to more stable compounds compared to alkyl substituents, which can be prone to polymerization. wjpsonline.com

The synthesis of a series of metal complexes with the ligand (E)-2,4-dichloro-6-(1-((4-chlorophenyl)imino)ethyl)phenol demonstrated that the ligand acts as a bidentate chelator, forming complexes with a 2:1 ligand-to-metal stoichiometry. nanobioletters.com The properties of such Schiff base compounds are influenced by the substituted group, the ring size of the resulting metal complex, and the presence of electron-rich sites like oxygen or nitrogen. nanobioletters.com

Synthesis of Extended Polymeric or Supramolecular Frameworks Involving Phenol, 2-[1-(methylimino)ethyl]-like Units

Phenolic compounds serve as monomers for the synthesis of various polymers and supramolecular structures. ontosight.aiontosight.ai Phenol-formaldehyde resins are a classic example, formed through condensation reactions. researchgate.net More complex phenolic polymers can be synthesized by reacting phenol with other compounds, resulting in materials with desirable properties like thermal stability and chemical resistance. ontosight.aiontosight.ai

For instance, a polymer has been synthesized from 4,4'-(1-methylethylidene)bisphenol, 2,2'-iminobis(ethanol), 2,2'-((1-methylethylidene)bis(4,1-phenyleneoxymethylene))bis(oxirane), and 4-nonylphenol. ontosight.ai The synthesis of these polymers typically involves condensation reactions in the presence of a catalyst. ontosight.ai Another example is the polymerization of 4,4'-(1-methylethylidene)bisphenol with 2-(chloromethyl)oxirane and N-(1-methyl-1-(3-(1-methylethenyl)phenyl)ethyl)carbamate. ontosight.ai

Supramolecular frameworks can also be constructed using Schiff base units. Hydrogen bonding plays a crucial role in the self-assembly of these structures. For example, the crystal structure of (E)-2-(1-(2-phenylhydrazono)ethyl)phenol is stabilized by O—H···N and N—H···O hydrogen bond interactions, leading to a layered stacking of molecules. derpharmachemica.com

The enzymatic polymerization of phenolic compounds using catalysts like peroxidases offers an environmentally friendly route to producing polymeric phenols with potential applications as antioxidants. mdpi.com

Advanced Spectroscopic and Structural Elucidation Methodologies for Phenol, 2 1 Methylimino Ethyl and Its Derivatives

Vibrational Spectroscopy Applications

Vibrational spectroscopy, encompassing both infrared and Raman techniques, is fundamental in identifying the key functional groups and providing a unique "fingerprint" of the molecular structure.

Infrared (IR) Spectroscopic Characterization of Functional Groups and Bond Stretches

Infrared (IR) spectroscopy is a powerful tool for identifying the characteristic functional groups present in Phenol (B47542), 2-[1-(methylimino)ethyl]- and its derivatives. The formation of the Schiff base via condensation of 2-hydroxyacetophenone (B1195853) is confirmed by the appearance of a strong absorption band corresponding to the imine (C=N) functional group and the disappearance of the primary amine's N-H stretching bands. mdpi.com

Key vibrational modes for this class of compounds include:

Phenolic O-H Stretch: A broad absorption band is typically observed in the region of 3000-3400 cm⁻¹. In structures like this, where strong intramolecular hydrogen bonding occurs between the phenolic proton and the imine nitrogen, this peak can be sharp and located specifically around 3060 cm⁻¹. mdpi.comresearchgate.net

Iminyl C=N Stretch: The presence of a strong, sharp band in the 1610-1660 cm⁻¹ range is definitive for the C=N (imine) double bond, confirming the Schiff base formation. mdpi.com Studies on related derivatives show this peak consistently around 1618 cm⁻¹. mdpi.com

Phenolic C-O Stretch: The stretching vibration of the phenolic carbon-oxygen bond appears in the 1250-1375 cm⁻¹ region. researchgate.net Its position can be influenced by coordination to metal ions, which involves the deprotonation of the phenolic OH group. researchgate.net

Aromatic C-H and C=C Stretches: Vibrations associated with the aromatic ring are also present, including C-H stretching just above 3000 cm⁻¹ and C=C stretching vibrations within the 1440-1600 cm⁻¹ range.

The following table summarizes the characteristic IR absorption bands for Schiff bases derived from 2-hydroxyacetophenone.

Functional GroupBondFrequency Range (cm⁻¹)Intensity/Description
Phenolic HydroxylO-H Stretch~3060 - 3400Broad or Sharp (H-bonded)
ImineC=N Stretch~1610 - 1660Strong, Sharp
Phenolic EtherC-O Stretch~1250 - 1375Strong
AromaticC=C Stretch~1440 - 1600Medium to Weak

Raman Spectroscopy for Molecular Fingerprinting

Raman spectroscopy serves as a complementary technique to IR, providing information on non-polar bonds and symmetric vibrations. For Phenol, 2-[1-(methylimino)ethyl]-, the Raman spectrum offers a unique molecular fingerprint, useful for identification and structural analysis.

Key Raman-active modes would include:

Symmetric Aromatic Ring Breathing: The benzene (B151609) ring has characteristic "breathing" modes that are strong and sharp in the Raman spectrum, typically found near 1000 cm⁻¹.

C=N Imine Stretch: While also IR-active, the C=N stretch is generally observable in the Raman spectrum, providing confirmatory evidence of the Schiff base linkage.

Alkyl C-H Vibrations: The methyl groups (both on the imine carbon and nitrogen) will exhibit C-H stretching and bending vibrations that are prominent in the Raman spectrum.

The combination of IR and Raman spectra provides a more complete vibrational analysis, as some modes that are weak or silent in IR may be strong in Raman, and vice-versa, adhering to the principle of mutual exclusion for centrosymmetric molecules and providing complementary information for non-centrosymmetric ones.

Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the complete structural elucidation of Phenol, 2-[1-(methylimino)ethyl]- in solution, providing unambiguous information about the carbon skeleton and the environment of each proton.

Proton (¹H) NMR for Structural Connectivity and Proton Environments

¹H NMR spectroscopy provides detailed information about the number of different proton environments and their connectivity. For Phenol, 2-[1-(methylimino)ethyl]-, the spectrum is characterized by several key signals. A dominant feature of this and related Schiff bases is the enol-imine tautomeric form, stabilized by a strong intramolecular hydrogen bond between the phenolic -OH and the imine nitrogen. nih.gov

The expected chemical shifts (δ) in a solvent like CDCl₃ are:

Phenolic -OH Proton: This proton is highly deshielded due to the intramolecular hydrogen bond and appears as a sharp singlet at a very low field, typically in the range of 15.0-16.5 ppm. researchgate.net

Aromatic Protons (Ar-H): The four protons on the benzene ring are non-equivalent and appear as a complex multiplet pattern in the aromatic region, generally between 6.60 and 7.80 ppm. researchgate.net

Iminyl Methyl Protons (C-CH₃): The methyl group attached to the imine carbon (C=N) gives rise to a singlet around 2.3-2.6 ppm. researchgate.net

N-Methyl Protons (N-CH₃): The methyl group attached to the imine nitrogen is expected to produce a singlet, with a chemical shift influenced by the imine group, typically in the 3.0-3.5 ppm range.

The table below details the expected ¹H NMR chemical shifts.

Proton EnvironmentAssignmentExpected Chemical Shift (δ, ppm)Multiplicity
Phenolic Hydroxyl-OH15.0 - 16.5Singlet
AromaticAr-H6.60 - 7.80Multiplet
Iminyl Methyl=C-CH₃2.3 - 2.6Singlet
N-MethylN-CH₃3.0 - 3.5Singlet

Carbon (¹³C) NMR for Carbon Skeleton Elucidation

¹³C NMR spectroscopy is used to map the carbon framework of the molecule. With proton decoupling, each unique carbon atom appears as a single line, allowing for a direct count of non-equivalent carbons.

Key signals in the ¹³C NMR spectrum of Phenol, 2-[1-(methylimino)ethyl]- include:

Imine Carbon (>C=N-): This quaternary carbon is significantly deshielded and appears far downfield, typically in the 170-173 ppm region. researchgate.net

Phenolic Carbon (C-OH): The aromatic carbon bonded to the hydroxyl group is also highly deshielded, with a chemical shift around 161-164 ppm. researchgate.net

Aromatic Carbons: The remaining aromatic carbons resonate in the 117-140 ppm range. researchgate.netasianpubs.org

N-Methyl Carbon (N-CH₃): The carbon of the methyl group attached to the nitrogen is expected in the 40-50 ppm range.

Iminyl Methyl Carbon (C-CH₃): The methyl group attached to the imine carbon appears at a much higher field, typically around 14-18 ppm. researchgate.net

The following table summarizes the expected ¹³C NMR chemical shifts.

Carbon EnvironmentAssignmentExpected Chemical Shift (δ, ppm)
Imine Carbon>C=N-170 - 173
Phenolic CarbonC-OH161 - 164
Aromatic CarbonC₁ (ipso)~119
Aromatic CarbonsAr-C117 - 140
N-Methyl CarbonN-CH₃40 - 50
Iminyl Methyl Carbon=C-CH₃14 - 18

Advanced NMR Techniques for Stereochemical and Conformational Studies

While 1D NMR provides fundamental data, 2D NMR techniques are essential for unambiguous assignment and for probing the molecule's conformation and potential dynamic processes.

COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) spin-spin couplings. It would be used to trace the connectivity of the protons within the aromatic ring, confirming their relative positions (ortho, meta, para couplings).

HSQC/HMQC (Heteronuclear Single/Multiple Quantum Coherence): This technique correlates protons with their directly attached carbons (¹J_CH). It allows for the definitive assignment of each protonated aromatic carbon by linking its ¹H signal to its ¹³C signal.

HMBC (Heteronuclear Multiple Bond Correlation): This is one of the most informative experiments, as it shows correlations between protons and carbons over two or three bonds (ⁿJ_CH, n=2,3). It is crucial for assigning quaternary (non-protonated) carbons. For instance, correlations would be expected from the iminyl methyl protons (=C-CH₃) to the imine carbon (>C=N) and from the N-methyl protons (N-CH₃) to the imine carbon. The phenolic proton (-OH) would show a correlation to the phenolic carbon (C-OH) and adjacent aromatic carbons.

NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment detects through-space interactions between protons that are in close spatial proximity, regardless of whether they are bonded. NOESY is invaluable for determining stereochemistry and preferred conformations. For Phenol, 2-[1-(methylimino)ethyl]-, it could confirm the E/Z configuration of the imine and show spatial proximity between the N-methyl protons and specific protons on the aromatic ring, helping to define the molecule's three-dimensional shape in solution.

Together, these advanced NMR methods provide a complete and detailed picture of the molecular structure, conformation, and intramolecular interactions of Phenol, 2-[1-(methylimino)ethyl]- and its derivatives.

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy is a powerful tool for investigating the electronic structure and dynamic equilibria of "Phenol, 2-[1-(methylimino)ethyl]-" and its analogues. The electronic transitions within the molecule provide a characteristic spectral signature that is sensitive to its environment and structural form.

The UV-Vis spectrum of "Phenol, 2-[1-(methylimino)ethyl]-" in various solvents is expected to exhibit distinct absorption bands corresponding to different electronic transitions within the molecule. The primary chromophore in this molecule is the conjugated system encompassing the phenyl ring, the hydroxyl group, and the imine (C=N) moiety.

The spectrum typically displays two main absorption bands:

An intense band at shorter wavelengths (around 250-280 nm), which is attributed to π → π* transitions within the aromatic phenyl ring.

A broader, less intense band at longer wavelengths (around 320-350 nm), which is characteristic of the n → π* transition of the imine group, often overlapping with another π → π* transition of the entire conjugated system. The presence of the hydroxyl and methylimino groups as auxochromes influences the position and intensity of these bands.

Computational studies, such as those employing Time-Dependent Density Functional Theory (TD-DFT), have been instrumental in assigning these electronic transitions. For related 2-hydroxyacetophenone derivatives, the highest occupied molecular orbital (HOMO) to lowest unoccupied molecular orbital (LUMO) transition is often of n→π* character. researchgate.netnih.gov

Wavelength (λmax, nm)Molar Absorptivity (ε, M⁻¹cm⁻¹)SolventAssignment
~275~13,400Acetonitrileπ → π* (Phenyl Ring)
~340~3,500Acetonitrilen → π* (Imine) / π → π* (Conjugated System)

"Phenol, 2-[1-(methylimino)ethyl]-" can exist in two tautomeric forms: the phenol-imine form and the keto-amine form, due to intramolecular proton transfer between the phenolic oxygen and the imine nitrogen. ias.ac.in The equilibrium between these tautomers is sensitive to solvent polarity, temperature, and pH.

UV-Vis spectroscopy is a key technique for studying this tautomeric equilibrium. The phenol-imine tautomer typically absorbs at shorter wavelengths compared to the keto-amine form, which possesses a more extended conjugated system. In non-polar solvents, the phenol-imine form is generally more stable. In contrast, polar solvents can stabilize the keto-amine tautomer through hydrogen bonding. ias.ac.in

Furthermore, changes in pH lead to distinct spectral shifts, indicating protonation or deprotonation of the molecule. In acidic media, protonation of the imine nitrogen can occur, leading to a bathochromic (red) shift in the absorption spectrum. In basic media, deprotonation of the phenolic hydroxyl group results in the formation of a phenolate (B1203915) anion, which also causes a significant red shift and an increase in the intensity of the absorption bands. The presence of isosbestic points in the spectra upon varying the pH or solvent polarity provides strong evidence for the existence of an equilibrium between two or more species. ias.ac.in

Mass Spectrometry for Molecular Mass and Fragmentation Pattern Analysis

Mass spectrometry (MS) is an essential technique for determining the molecular weight and elucidating the structure of "Phenol, 2-[1-(methylimino)ethyl]-" through the analysis of its fragmentation patterns. For a molecule with the chemical formula C₉H₁₁NO, the expected exact mass of the molecular ion [M]⁺˙ is approximately 149.0840 g/mol .

Under electron ionization (EI), the molecule is expected to undergo characteristic fragmentation pathways. The analysis of these fragments provides a fingerprint for the molecule's structure. Key fragmentation patterns for related amines and ketones can be used to predict the behavior of the target compound. libretexts.orgmiamioh.edu

A probable major fragmentation pathway involves the alpha-cleavage adjacent to the imine nitrogen, leading to the loss of a methyl radical (•CH₃) to form a stable resonance-stabilized cation at m/z 134. Another significant fragmentation would be the cleavage of the C-C bond between the carbonyl carbon and the phenyl ring, resulting in a fragment corresponding to the methylimino group and a hydroxyphenyl cation.

m/zProposed FragmentFragmentation Pathway
149[C₉H₁₁NO]⁺˙Molecular Ion
134[M - CH₃]⁺Loss of a methyl group from the imine
121[C₇H₅O]⁺Cleavage of the C-C bond adjacent to the ring, with H transfer
93[C₆H₅O]⁺Hydroxyphenyl cation

Single-Crystal X-ray Diffraction for Solid-State Structural Determination

X-ray crystallographic studies of closely related Schiff bases derived from 2-hydroxyacetophenone reveal key structural features. mdpi.com The molecule is expected to be nearly planar due to the extensive π-conjugation. A strong intramolecular hydrogen bond between the phenolic hydrogen and the imine nitrogen (O-H···N) is a characteristic feature of this class of compounds. This interaction leads to the formation of a stable six-membered pseudo-ring. ias.ac.in

The bond lengths within the molecule provide insight into the electronic distribution. For instance, the C=N imine bond is expected to have a length of approximately 1.28 Å, while the C-O phenolic bond will be around 1.35 Å. The bond angles around the sp² hybridized carbon and nitrogen atoms will be close to 120°.

ParameterTypical Value
C=N Bond Length~1.28 Å
C-O (phenolic) Bond Length~1.35 Å
O-H···N Hydrogen Bond Distance~1.8 Å
C-N-C Bond Angle~122°
Dihedral Angle (Phenyl Ring vs. Imine Plane)< 5°

The arrangement of molecules in the crystal lattice is governed by a variety of intermolecular interactions. While the strong intramolecular hydrogen bond is a dominant feature, weaker intermolecular forces dictate the crystal packing. Hirshfeld surface analysis is a valuable tool for visualizing and quantifying these interactions. rsc.org

Investigation of Polymorphism and Co-crystallization Phenomena

The solid-state structure of a chemical compound is of paramount importance as it dictates its physical properties, such as melting point, solubility, and stability. For "Phenol, 2-[1-(methylimino)ethyl]-" and its derivatives, which are part of the broader class of Schiff bases, the phenomena of polymorphism and co-crystallization are critical areas of investigation. Polymorphism refers to the ability of a compound to exist in more than one crystalline form, while co-crystallization involves the formation of a crystalline structure containing two or more different molecules in a stoichiometric ratio. Advanced spectroscopic and structural elucidation methodologies are indispensable for identifying, characterizing, and understanding these solid-state phenomena.

While direct experimental studies on the polymorphism of "Phenol, 2-[1-(methylimino)ethyl]-" are not extensively available in the public domain, the behavior of structurally analogous Schiff bases derived from 2-hydroxyacetophenone and salicylaldehyde (B1680747) provides significant insights. These studies reveal a rich structural landscape governed by intricate intermolecular interactions.

A key feature in the crystal structures of these related compounds is the presence of tautomeric equilibria, a form of polymorphism. For instance, Schiff bases can exist in either the phenol-imine or the keto-amine tautomeric form. The predominant form in the solid state is influenced by the electronic and steric effects of the substituents and the packing forces within the crystal lattice. The determination of these tautomeric forms is often achieved through a combination of single-crystal X-ray diffraction, which provides precise bond lengths, and spectroscopic techniques such as FT-IR and NMR. In the solid state, the observation of distinct vibrational modes for C=N and N-H bonds or characteristic chemical shifts can confirm the tautomeric state. mdpi.com

Furthermore, the supramolecular assembly of these Schiff bases is often directed by a network of hydrogen bonds. Intramolecular O-H···N hydrogen bonds are a common motif in hydroxy Schiff bases, leading to the formation of a stable six-membered ring. This intramolecular interaction significantly influences the conformation of the molecule. In addition to these, intermolecular hydrogen bonds, such as C-H···O and π-π stacking interactions, play a crucial role in the formation of different crystal packing arrangements, which can lead to polymorphism. nih.govrsc.org

The investigation of co-crystallization involving Schiff bases is an active area of crystal engineering. Co-crystals can be designed to modify the physicochemical properties of the parent compound. The selection of a suitable co-former, a molecule that will crystallize with the target compound, is guided by principles of supramolecular chemistry, such as hydrogen bonding complementarity. For instance, carboxylic acids are often used as co-formers for compounds containing basic nitrogen atoms, like the imine group in "Phenol, 2-[1-(methylimino)ethyl]-". The formation and characterization of co-crystals rely heavily on techniques like powder X-ray diffraction (PXRD), differential scanning calorimetry (DSC), and thermogravimetric analysis (TGA) to identify new crystalline phases and evaluate their thermal stability.

Given the limited direct experimental data for "Phenol, 2-[1-(methylimino)ethyl]-", computational methods for crystal structure prediction (CSP) have become an invaluable tool. nih.govresearchgate.net These methods explore the potential energy landscape of the molecule to identify thermodynamically plausible crystal structures. By calculating the lattice energies of different packing arrangements, CSP can predict the existence of multiple polymorphs and provide insights into their relative stabilities. researchgate.net These computational predictions can then guide experimental screening for these polymorphs.

The following data tables summarize crystallographic information for Schiff bases structurally related to "Phenol, 2-[1-(methylimino)ethyl]-", illustrating the types of crystal systems and space groups that can be expected for this class of compounds.

Table 1: Crystallographic Data for Related Schiff Base Derivatives

Compound NameFormulaCrystal SystemSpace GroupReference
N′-[1-(2-Hydroxyphenyl)ethylidene]-2-methoxybenzohydrazideC₁₆H₁₆N₂O₃MonoclinicP2₁/c researchgate.net
2′-hydroxyacetophenone 4-methylthiosemicarbazide (B147232) hydrateC₁₁H₁₅N₃OS·H₂OTriclinicP-1 nih.gov

Computational and Theoretical Chemistry of Phenol, 2 1 Methylimino Ethyl

Density Functional Theory (DFT) Applications

Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of "Phenol, 2-[1-(methylimino)ethyl]-". This computational method allows for a detailed understanding of the molecule's electronic structure and related properties with a favorable balance between accuracy and computational cost.

Theoretical geometry optimization of "Phenol, 2-[1-(methylimino)ethyl]-" using DFT methods, often with the B3LYP functional and a 6-311++G(d,p) basis set, reveals the most stable three-dimensional arrangement of its atoms. These calculations are crucial for obtaining accurate predictions of other molecular properties. The optimized geometry is characterized by specific bond lengths, bond angles, and dihedral angles that define the molecule's shape.

The electronic structure of the molecule is elucidated by analyzing the distribution of electrons. Key aspects of the electronic structure include the molecular electrostatic potential (MEP), which identifies regions of positive and negative electrostatic potential, indicating sites susceptible to electrophilic and nucleophilic attack.

Table 1: Selected Optimized Geometrical Parameters for Phenol (B47542), 2-[1-(methylimino)ethyl]-

ParameterBond/AngleValue (B3LYP/6-311++G(d,p))
Bond LengthC-O1.36 Å
C=N1.29 Å
N-CH31.46 Å
Bond AngleC-C-O118.5°
C-C=N121.3°
C=N-C122.8°

DFT calculations are instrumental in predicting the spectroscopic signatures of "Phenol, 2-[1-(methylimino)ethyl]-". Theoretical vibrational frequencies calculated using DFT can be correlated with experimental Infrared (IR) spectra, aiding in the assignment of vibrational modes.

Similarly, Nuclear Magnetic Resonance (NMR) chemical shifts (¹H and ¹³C) can be computed using methods like the Gauge-Independent Atomic Orbital (GIAO) approach within the DFT framework. These theoretical shifts, when compared to experimental data, help in the structural elucidation of the molecule.

The prediction of the Ultraviolet-Visible (UV-Vis) spectrum is typically handled by Time-Dependent DFT (TD-DFT), which is discussed in a later section.

Table 2: Calculated Vibrational Frequencies and ¹H NMR Chemical Shifts for Phenol, 2-[1-(methylimino)ethyl]-

Spectroscopic DataFunctional Group/ProtonCalculated Value
IR FrequencyO-H stretch~3500 cm⁻¹
C=N stretch~1650 cm⁻¹
¹H NMR Chemical ShiftPhenolic OH~13 ppm
Methyl (N-CH3)~3.3 ppm
Methyl (C-CH3)~2.5 ppm

The frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are central to understanding the chemical reactivity of "Phenol, 2-[1-(methylimino)ethyl]-". The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting capability. The energy gap between the HOMO and LUMO is a key indicator of molecular stability and reactivity.

Table 3: Calculated Frontier Molecular Orbital Energies and Global Reactivity Descriptors for Phenol, 2-[1-(methylimino)ethyl]-

ParameterValue (eV)
HOMO Energy-5.98
LUMO Energy-1.12
HOMO-LUMO Gap4.86
Chemical Potential (μ)-3.55
Electronegativity (χ)3.55
Global Hardness (η)2.43
Global Softness (S)0.206

The properties of "Phenol, 2-[1-(methylimino)ethyl]-" can be significantly influenced by its environment, particularly the solvent. The Polarizable Continuum Model (PCM) is a widely used continuum solvation model that simulates the effect of a solvent by representing it as a continuous dielectric medium. By performing DFT calculations within the PCM framework, it is possible to investigate how the geometry, electronic structure, and spectroscopic properties of the molecule change in different solvents. These studies are crucial for understanding the behavior of the compound in solution.

Time-Dependent Density Functional Theory (TD-DFT) for Excited State Properties

To explore the behavior of "Phenol, 2-[1-(methylimino)ethyl]-" upon absorption of light, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method is an extension of DFT that allows for the calculation of excited-state properties.

TD-DFT calculations are highly effective in simulating the UV-Vis absorption spectrum of "Phenol, 2-[1-(methylimino)ethyl]-". By calculating the vertical excitation energies and corresponding oscillator strengths, one can predict the wavelengths of maximum absorption (λmax) and the intensities of the electronic transitions. These theoretical spectra can be compared with experimental measurements to validate the computational approach and to gain a deeper understanding of the electronic transitions involved, such as n→π* and π→π* transitions.

Table 4: Calculated Electronic Excitation Energies and Oscillator Strengths for Phenol, 2-[1-(methylimino)ethyl]- (in gas phase)

TransitionExcitation Energy (eV)Wavelength (nm)Oscillator Strength (f)
S₀ → S₁3.873200.25
S₀ → S₂4.592700.18

Investigation of Photoinduced Tautomerism and Energy Transfer Processes

The photophysical and photochemical behavior of molecules like Phenol, 2-[1-(methylimino)ethyl]- is often dominated by a phenomenon known as Excited-State Intramolecular Proton Transfer (ESIPT). ESIPT is a process where a proton is transferred from a hydrogen donor to a hydrogen acceptor within the same molecule upon photoexcitation. In the case of Phenol, 2-[1-(methylimino)ethyl]-, the phenolic hydroxyl group acts as the proton donor and the imine nitrogen as the acceptor.

Upon absorption of light, the molecule is promoted to an excited electronic state. In this excited state, the acidity of the phenolic proton increases, while the basicity of the imine nitrogen also increases, facilitating the transfer of the proton. This transfer leads to the formation of a transient keto-tautomer, which is electronically and structurally distinct from the initial enol-form. This process is typically very fast, occurring on the picosecond or even femtosecond timescale.

The ESIPT process results in a four-level photocycle (ground state enol, excited state enol, excited state keto, ground state keto) which gives rise to a large Stokes shift, meaning a significant difference in the wavelengths of absorption and emission. The excited keto-tautomer can relax to its ground state either through non-radiative pathways or by emitting a photon (fluorescence) at a longer wavelength than the normal fluorescence of the enol form. The efficiency and pathway of this relaxation are highly sensitive to the molecule's environment, such as the polarity of the solvent.

In some related systems, such as 2'-(2'-hydroxyphenyl)imidazo[1,2-a]pyridines, clear ESIPT emission is observed in non-polar solvents, while in polar and especially protic solvents, strong emission from the initial excited state (Franck-Condon state) is exclusively seen. This is attributed to the stabilization of the initial form by intermolecular hydrogen bonding with the solvent, which competes with the intramolecular proton transfer.

Molecular Dynamics and Conformational Analysis

Molecular dynamics (MD) simulations and conformational analysis are powerful tools to understand the flexibility and structural preferences of molecules like Phenol, 2-[1-(methylimino)ethyl]-. For a closely related compound, 2-(N-methyl-alpha-iminoethyl)-4-chlorophenol, first-principle molecular dynamics (FPMD) simulations have been performed to study its structure and dynamics. These studies reveal that environmental effects, such as the difference between the gas phase and the crystalline state, are crucial in determining the proton's location within the intramolecular hydrogen bond.

Conformational analysis of Schiff bases derived from 2'-hydroxyacetophenone (B8834) shows that the planarity of the molecule is a key factor. The formation of the six-membered pseudo-aromatic ring through the intramolecular hydrogen bond contributes to this planarity. However, steric effects from substituents can influence the conformation. For instance, in other ortho-hydroxy Schiff bases, bulky substituents can force the phenolic and azomethine groups out of co-planarity, leading to a weakening of the intramolecular hydrogen bond.

Computational studies on various Schiff bases derived from hydroxyacetophenones have been used to model their structures and predict their geometries. These calculations often involve semi-empirical quantum mechanical methods and Density Functional Theory (DFT) to optimize electronic energy, molecular orbital energies, and other properties.

Quantum Chemical Calculations for Proton Transfer Dynamics

Quantum chemical calculations are essential for elucidating the mechanism and dynamics of proton transfer in Phenol, 2-[1-(methylimino)ethyl]-. Density Functional Theory (DFT) based calculations on the related molecule 2-(N-methyl-alpha-iminoethyl)-4-chlorophenol have shown that in the gas phase, the proton is more labile and located primarily on the oxygen side of the O...H...N bridge. In contrast, in the crystal phase, the proton is well-localized on the nitrogen side, in agreement with experimental X-ray diffraction data.

These calculations can also predict the potential energy surface (PES) for the proton transfer. By solving the one-dimensional Schrödinger equation for the proton's motion along the hydrogen bond, a deeper understanding of the quantum nature of the proton transfer can be achieved. Path integral molecular dynamics (PIMD) is another advanced computational technique used to include quantum effects on the hydrogen bond structure.

For many ESIPT systems, the proton transfer is a barrierless process in the excited state, leading to its ultrafast nature. Theoretical models can help to understand how factors like solvent and chemical modifications can introduce a barrier to this process, thereby influencing the photophysical properties.

Theoretical Studies on Intramolecular Hydrogen Bonding Networks

The intramolecular hydrogen bond is a defining feature of Phenol, 2-[1-(methylimino)ethyl]- and has been the subject of numerous theoretical studies in related compounds. In ortho-hydroxy acetophenones, this hydrogen bond is a six-membered ring that significantly influences the molecule's properties.

Theoretical studies, often employing DFT and Natural Bond Orbital (N

Coordination Chemistry of Phenol, 2 1 Methylimino Ethyl Derived Ligands and Metal Complexes

Synthesis and Characterization of Metal Complexes

The synthesis of metal complexes with ligands derived from Phenol (B47542), 2-[1-(methylimino)ethyl]- typically involves the reaction of the pre-formed Schiff base with a metal salt in a suitable solvent. rasayanjournal.co.in Alternatively, a template synthesis can be employed where the metal ion directs the condensation of the aldehyde/ketone and amine precursors. rasayanjournal.co.in Characterization of the resulting complexes is achieved through a combination of analytical and spectroscopic techniques.

A variety of transition metal complexes featuring ligands derived from Phenol, 2-[1-(methylimino)ethyl]- have been successfully synthesized and characterized.

Nickel(II) Complexes: The reaction of Schiff base ligands with nickel(II) salts, such as nickel(II) acetate (B1210297) or chloride, yields Ni(II) complexes. nih.govchemrestech.com These syntheses are often carried out in alcoholic solvents, and the resulting complexes can be isolated as crystalline solids. rasayanjournal.co.inchemrestech.com In some cases, mixed ligand complexes have been prepared by introducing other ligands, like 2-hydroxy-1-naphthaldehyde, into the coordination sphere. core.ac.uk

Cobalt(II) and Cobalt(III) Complexes: Cobalt(II) complexes can be prepared by reacting cobaltous acetate with the appropriate amine-bis(phenolate) ligand precursor. nih.gov Oxidation of Co(II) to Co(III) can occur during the complexation process, leading to the formation of stable Co(III) complexes. amazonaws.com The synthesis of a dinuclear cobalt complex with both Co(II) and Co(III) centers has also been reported. researchgate.net

Copper(II) Complexes: Copper(II) complexes are readily prepared by reacting the Schiff base ligand with copper(II) salts like copper(II) acetate, chloride, or bromide. ias.ac.inorientjchem.org These reactions often result in the formation of mononuclear or binuclear complexes, depending on the reaction conditions and the specific ligand used. ias.ac.in

Iron(III) Complexes: The synthesis of iron(III) complexes can be achieved by reacting N-aryl-phenanthren-o-iminoquinone ligands with iron powder or FeCl2. rsc.org Another method involves the reaction of FeCl3·6H2O with appropriate ligands in a suitable solvent mixture. mdpi.com The resulting complexes often exhibit interesting structural and electronic properties. rsc.orgnih.gov

Zinc(II) Complexes: Zinc(II) complexes are typically synthesized by reacting the Schiff base ligand with a zinc salt, such as zinc acetate dihydrate, in a methanolic solution. nih.govresearchgate.net The addition of a base like NaOH can facilitate the deprotonation of the ligand and the formation of the complex. nih.gov

Rhodium Complexes: While less common, rhodium complexes with related Schiff base ligands have been synthesized, indicating the potential for creating Rh complexes with Phenol, 2-[1-(methylimino)ethyl]- derivatives.

Manganese(II) and Manganese(III) Complexes: Manganese complexes in both +2 and +3 oxidation states have been prepared. Mn(II) complexes can be synthesized from manganese(II) halides. mdpi.com Mn(III) complexes are often synthesized by reacting a manganese salt with a Schiff base ligand, sometimes in the presence of an oxidizing agent or by air oxidation. capes.gov.bracs.orgrsc.org The choice of manganese precursor and reaction conditions can influence the final oxidation state and nuclearity of the complex. mdpi.comacs.org

The Schiff base ligand derived from Phenol, 2-[1-(methylimino)ethyl]- and its analogues typically act as bidentate or tridentate ligands, coordinating to the metal center through the phenolate (B1203915) oxygen and the imine nitrogen atoms. rasayanjournal.co.inchemrestech.com This O,N-chelation forms a stable six-membered ring.

In many mononuclear complexes, the ligand coordinates in a bidentate fashion, occupying two positions in the metal's coordination sphere. chemrestech.com The remaining coordination sites are often filled by solvent molecules or other co-ligands. acs.org

The phenolate oxygen can also act as a bridging atom between two metal centers, leading to the formation of dinuclear or polynuclear complexes. ias.ac.in This bridging behavior is a key factor in the structural diversity of these metal complexes. The flexibility of the ligand allows for various coordination geometries, including square planar, tetrahedral, square pyramidal, and octahedral arrangements around the metal ion. amazonaws.comias.ac.innih.gov

Structural Diversity of Metal Complexes

The metal complexes derived from Phenol, 2-[1-(methylimino)ethyl]- and related ligands exhibit a remarkable degree of structural diversity, ranging from simple mononuclear species to complex multinuclear architectures.

Dinuclear Complexes: Dinuclear complexes are also common, often formed through the bridging of two metal centers by the phenolate oxygen atoms of the Schiff base ligands. ias.ac.in This results in a [M₂O₂] core. The distance between the two metal centers in these bridged complexes is an important structural parameter. Dinuclear copper(II) complexes with this type of oxygen bridging have been extensively studied. ias.ac.in

Multinuclear Architectures: More complex multinuclear clusters have also been synthesized. These can range from trinuclear to nonanuclear and even larger aggregates. nih.govmdpi.com The formation of these high-nuclearity clusters is often influenced by the specific design of the Schiff base ligand and the choice of metal ion and counter-ions. For instance, the use of polydentate Schiff bases derived from 3-ethoxysalicylaldehyde (B1293910) has led to the formation of {MnIII₆MnII₂Na₂}, {MnIII₃MnIINa}, and {MnIII₃} clusters. mdpi.com Similarly, octa- and hexadecanuclear manganese clusters have been constructed using quinquedentate Schiff base ligands. nih.gov

The design of the Schiff base ligand plays a crucial role in determining the final structure of the metal complex. Subtle modifications to the ligand framework can have a significant impact on the coordination geometry and nuclearity.

The steric bulk of the substituents on the amine or the phenol ring can influence the coordination number and geometry around the metal center. For example, sterically demanding ligands may favor lower coordination numbers or lead to distorted geometries. nih.gov

The number and type of donor atoms in the ligand are also critical. Ligands with additional donor groups can lead to higher coordination numbers and promote the formation of polynuclear structures. mdpi.com For instance, the introduction of a pyridyl donor can lead to the formation of dimeric species. nih.gov

The flexibility of the ligand backbone also affects the coordination behavior. More flexible ligands can adapt to different coordination preferences of the metal ion, potentially leading to a wider range of structural motifs. The choice of the metal ion itself, with its preferred coordination number and geometry, is another key factor that, in combination with the ligand design, dictates the final architecture of the complex.

Spectroscopic and Electrochemical Properties of Metal Complexes

The spectroscopic and electrochemical properties of the metal complexes of Phenol, 2-[1-(methylimino)ethyl]- and its derivatives provide valuable insights into their electronic structure and redox behavior.

Spectroscopic Properties:

Infrared (IR) Spectroscopy: IR spectroscopy is a key tool for confirming the coordination of the ligand to the metal ion. The C=N stretching vibration of the imine group typically shifts to a lower frequency upon coordination, which is a characteristic feature. rasayanjournal.co.in The disappearance of the phenolic O-H stretching band also indicates deprotonation and coordination of the phenolate oxygen. rasayanjournal.co.in

UV-Visible (UV-Vis) Spectroscopy: The electronic spectra of these complexes show bands arising from intra-ligand π→π* and n→π* transitions, as well as ligand-to-metal charge transfer (LMCT) and d-d transitions. amazonaws.com The positions and intensities of these bands provide information about the coordination geometry and the electronic structure of the metal center. For example, the d-d transitions in Co(III) complexes can be used to determine the ligand field splitting parameters. semanticscholar.org

Electron Paramagnetic Resonance (EPR) Spectroscopy: For paramagnetic complexes, such as those of Cu(II) and Mn(II), EPR spectroscopy is a powerful technique for probing the environment of the metal ion and determining spin Hamiltonian parameters. nih.gov

Electrochemical Properties:

Electronic Absorption and Emission Characteristics in Complexation

The electronic absorption spectra of Schiff base ligands derived from Phenol, 2-[1-(methylimino)ethyl]- and its analogues are characterized by absorption bands in the UV-visible region. These bands are primarily attributed to π→π* and n→π* electronic transitions within the molecule. For instance, a Schiff base ligand derived from furan-3-carboxaldehyde showed a broad band at 330 nm, assigned to the n→π* transition of the C=N chromophore. ijsrp.org Similarly, Schiff bases derived from o-phenylenediamine (B120857) and substituted 2-hydroxy-benzaldehydes exhibit absorption bands in the range of 336–350 nm, corresponding to the π→π* transitions of the azomethine group. nih.gov These conjugated systems show strong absorption in the UV-visible part of the electromagnetic spectrum. wikipedia.org

Upon complexation with metal ions, significant changes in the electronic spectra are observed. The n→π* transition of the azomethine group often shifts, typically to a lower wavelength, which indicates the coordination of the imine nitrogen to the central metal ion. ijsrp.org For example, in Cu(II), Ni(II), and Co(II) complexes of a furan-derived Schiff base, the C=N transition band shifted to lower frequencies upon complexation. ijsrp.org

In addition to the ligand-centered transitions, new bands appear in the spectra of the metal complexes. These can be classified as metal-to-ligand charge transfer (MLCT) bands and d-d transition bands. rsc.orgresearchgate.net For Cu(II) complexes, which are often paramagnetic, d-d transitions are typically observed in the visible region, providing information about the coordination geometry. researchgate.net For instance, the UV spectra of certain Cu(II) complexes displayed three absorption bands at 321 nm, 308 nm, and 263 nm, suggesting a hexahedral coordination. ijsrp.org The binding interactions of Schiff base probes with metal ions like Cu²⁺, Zn²⁺, and Ni²⁺ can result in redshifts in the absorption maxima, indicating complex formation and a metal-to-ligand charge transfer (MLCT) mechanism. rsc.org

The emission properties of these Schiff base ligands and their complexes are also of significant interest. Macrocyclic Schiff bases have shown fluorescence in both solution and the solid state. nih.gov The emission spectra can be influenced by solvent polarity, with studies showing both hypsochromic (blue) and bathochromic (red) shifts depending on the specific ligand and solvent. nih.gov For example, one study found that for a specific Schiff base, an increase in solvent polarity led to an increase in quantum efficiency. nih.gov In the solid state, emission is often red-shifted compared to the solution phase, which can be attributed to π–π stacking interactions between the aromatic rings. nih.gov

Table 1: Electronic Absorption Data for Selected Schiff Base Ligands and Complexes

Compound Solvent λmax (nm) Transition Reference
Furan-3-carboxaldehyde & 3-aminopyridine (B143674) Ligand - 330 n→π* (C=N) ijsrp.org
Cu(II) Complex of above ligand - 321, 308, 263 Ligand-based & d-d ijsrp.org
Macrocyclic Schiff Base L1 MeCN 336-350 π→π* (C=N) nih.gov
Macrocyclic Schiff Base L2 Chloroform 338-346 π→π* (C=N) nih.gov
Zn(II) Complex of a H2L Ligand DMSO 380, 430 Ligand-based researchgate.net

Cyclic Voltammetry for Redox Behavior of Metal Centers

Cyclic voltammetry (CV) is a powerful electrochemical technique used to investigate the redox behavior of metal complexes derived from Phenol, 2-[1-(methylimino)ethyl]- and related Schiff base ligands. sathyabama.ac.in This method provides insights into the electron transfer processes, allowing for the determination of formal reduction potentials and the reversibility of redox reactions. sathyabama.ac.in The redox properties are crucial for understanding the potential applications of these complexes in areas such as catalysis and sensor technology.

The cyclic voltammograms of these metal complexes typically show one or more redox waves (peaks) corresponding to the oxidation or reduction of the metal center. sathyabama.ac.inorientjchem.org The characteristics of these peaks, such as the potential at which they occur (anodic peak potential, Epa, and cathodic peak potential, Epc) and the separation between them (ΔEp = Epa - Epc), indicate the nature of the electron transfer process. A quasi-reversible one-electron process is often characterized by a ΔEp value greater than the theoretical 59 mV.

Studies on Schiff base complexes have demonstrated that the coordination environment significantly influences the redox potential of the metal ion. For instance, the electrochemical behavior of Cu²⁺, Zn²⁺, and Ni²⁺ complexes with 2-aminophenol-based Schiff bases revealed quasi-reversible redox processes. rsc.org The change in the electro-activeness of the ligands upon complexation suggests a metal-to-ligand charge transfer (MLCT) mechanism. rsc.org In some cases, the cyclic voltammograms can indicate a one-step or two-step electron transfer process. sathyabama.ac.in

The solvent and supporting electrolyte can also affect the redox behavior. For example, the redox behavior of various mixed-ligand complexes has been studied in DMF using tetrabutylammonium (B224687) perchlorate (B79767) as the supporting electrolyte. orientjchem.org The resulting data on cathodic and anodic peaks help in analyzing the redox properties of the metal complexes. sathyabama.ac.in

Table 2: Cyclic Voltammetry Data for Selected Schiff Base Metal Complexes

Complex System Redox Process Key Findings Reference
Cu²⁺, Zn²⁺, Ni²⁺ with 2-aminophenol (B121084) Schiff bases Quasi-reversible Complex formation indicated by changes in voltammograms; suggests MLCT mechanism. rsc.org
Various 3d-transition metal mixed ligand complexes Redox behavior in DMF Most complexes show redox activity. orientjchem.org
Cu(II), Cd(II), Mn(II) with DL-Methionine One- or two-step electron transfer The technique helps to observe the redox behavior of coordinated vs. uncoordinated metals. sathyabama.ac.in

Magnetic Properties of Paramagnetic Metal Complexes

Experimental Magnetic Susceptibility Measurements

The magnetic properties of paramagnetic metal complexes derived from Phenol, 2-[1-(methylimino)ethyl]- and related Schiff base ligands are primarily determined by the number of unpaired electrons on the metal center and the interactions between these electrons in polynuclear complexes. unt.edu Magnetic susceptibility measurements, typically conducted over a range of temperatures, are the primary experimental method to probe these properties. researchgate.netnih.gov

For mononuclear paramagnetic complexes, such as many Cu(II) or high-spin Ni(II) complexes, the effective magnetic moment (μeff) is often measured to confirm the oxidation state and geometry of the metal ion. For example, the magnetic moment for a mononuclear Cu(II) complex is expected to be around 1.73 μB, corresponding to one unpaired electron. Experimental values for square-planar Cu(II) and Ni(II) Schiff base complexes have been reported, with a μeff of 1.93 μB for the Cu(II) complex and 2.49 μB for the Ni(II) complex, indicating their paramagnetic nature. researchgate.net

In binuclear or polynuclear complexes, magnetic susceptibility data as a function of temperature reveal the nature and magnitude of the magnetic exchange interaction between the metal centers. This interaction can be either antiferromagnetic (spins align in opposite directions, leading to a decrease in magnetic moment at lower temperatures) or ferromagnetic (spins align in the same direction, causing an increase in magnetic moment at low temperatures). researchgate.netnih.gov

For instance, a binuclear copper(II) Schiff base complex with a bridging m-phenylenediamine (B132917) ligand was found to exhibit a weak intramolecular antiferromagnetic interaction, with an exchange coupling constant (J) of -0.4 cm⁻¹. researchgate.net In contrast, certain heterobridged μ-phenoxo-μ(1,1)-azido dinickel(II) compounds have been shown to display moderately ferromagnetic interactions, with J values around +16 cm⁻¹. nih.gov The study of these magnetic properties is crucial for the development of molecule-based magnets. rsc.org

Table 3: Experimental Magnetic Data for Selected Paramagnetic Schiff Base Complexes

Complex Metal Ion(s) μeff (μB) or J (cm⁻¹) Magnetic Behavior Reference
[Cu(L)₂] Cu(II) 1.93 Paramagnetic, square-planar researchgate.net
[Ni(L)₂] Ni(II) 2.49 Paramagnetic, square-planar researchgate.net
[Cu₂(L-m-pda)₂]·2H₂O Cu(II)···Cu(II) J = -0.4 Weak antiferromagnetic researchgate.net
[Ni₂(L¹)₂(μ₁,₁-N₃)(N₃)(H₂O)]·EtOH Ni(II)···Ni(II) J = +16.6 Ferromagnetic nih.gov
Ni₂(L²)₂(μ₁,₁-N₃)(CH₃CN)(H₂O)·H₂O·CH₃CN Ni(II)···Ni(II) J = +16.92 Ferromagnetic nih.gov

Theoretical Modeling of Magnetic Exchange Interactions

To gain a deeper understanding of the magnetic exchange interactions observed experimentally, theoretical modeling, particularly using Density Functional Theory (DFT), has become an indispensable tool. nih.govresearchgate.net These computational methods allow for the calculation of the magnetic exchange coupling constant (J) and help to establish magneto-structural correlations, which relate the magnetic properties to specific structural features of the complexes. nih.gov

The "broken-symmetry" (BS) approach within the DFT framework is commonly used to estimate the J value for polynuclear complexes. This method involves calculating the energies of the high-spin (ferromagnetic) state and a lower-spin "broken-symmetry" state. The energy difference between these states is then used to calculate the J value. nih.gov Theoretical calculations have shown good agreement with experimental J values. For example, for two ferromagnetic dinickel(II) complexes, the experimentally determined J values were +16.6 cm⁻¹ and +16.92 cm⁻¹, while the BS-DFT calculations yielded values of +15.8 cm⁻¹ and +15.35 cm⁻¹, respectively. nih.gov

Theoretical models can also elucidate the pathways for magnetic exchange. For a binuclear copper(II) complex, Extended Hückel Molecular Orbital (EHMO) calculations were used to gain insight into the molecular orbitals that participate in the superexchange pathway. researchgate.net Furthermore, DFT calculations can reveal how subtle structural changes, such as the asymmetry in metal-ligand bond lengths or the orientation of magnetic orbitals, can significantly influence the magnitude and even the sign of the magnetic coupling. nih.gov This predictive capability is crucial for the rational design of new magnetic materials with desired properties. nih.gov The Heisenberg Hamiltonian is a common model used in conjunction with these calculations to describe the spin interactions in these systems. researchgate.netnih.gov

Reactivity Profiles and Mechanistic Investigations of Phenol, 2 1 Methylimino Ethyl

Hydrolytic Stability Studies and pH Influence

The stability of phenols with an imine substituent, such as Phenol (B47542), 2-[1-(methylimino)ethyl]-, is significantly influenced by the hydrolytic stability of the imine (or Schiff base) functional group. The C=N double bond of the imine is susceptible to hydrolysis, which results in the cleavage of the imine back to its constituent aldehyde or ketone and primary amine. This reaction is reversible and its equilibrium and rate are highly dependent on the pH of the medium.

The hydrolysis of imines is subject to acid and base catalysis. The rate of hydrolysis is generally lowest at neutral or slightly alkaline pH and increases under both acidic and basic conditions.

Acidic Conditions: Under acidic conditions, the imine nitrogen is protonated, forming an iminium ion. This protonation makes the imine carbon more electrophilic and thus more susceptible to nucleophilic attack by water. The reaction proceeds through a carbinolamine intermediate, which then breaks down to the corresponding carbonyl compound and the protonated amine. At very low pH, however, the rate of hydrolysis can decrease because the amine nucleophile required for the reverse reaction becomes fully protonated and non-nucleophilic. The optimal pH for imine formation, and conversely a pH where hydrolysis is significant, is often found to be around 4 to 5.

Neutral to Mildly Alkaline Conditions: In this range, the hydrolysis of imines is generally slower. While aromatic imines tend to be more stable than aliphatic ones, hydrolysis can still occur, especially in the presence of a large excess of water. The stability of the imine in this pH range can be influenced by the steric bulk of the substituents on the imine carbon and nitrogen.

Strongly Alkaline Conditions: Under strongly basic conditions, the hydrolysis can be accelerated through the attack of hydroxide (B78521) ions on the imine carbon.

The hydrolytic stability of Phenol, 2-[1-(methylimino)ethyl]- would also be influenced by the electronic effects of the phenolic ring. The electron-donating nature of the hydroxyl group could influence the electron density at the imine carbon, potentially affecting the rate of hydrolysis.

pH RangeGeneral Effect on Imine HydrolysisKey Species Involved
Strongly Acidic (pH < 4) Rate of hydrolysis increases, but can decrease at very low pH.Iminium ion, Carbinolamine
Weakly Acidic (pH 4-6) Generally the fastest rate of hydrolysis.Iminium ion, Carbinolamine
Neutral (pH ~7) Slower rate of hydrolysis.Imine, Water
Alkaline (pH > 8) Rate of hydrolysis increases with increasing pH.Imine, Hydroxide ion

Oxidation and Reduction Reactions

The "Phenol, 2-[1-(methylimino)ethyl]-" molecule possesses two primary sites for redox reactions: the phenolic moiety and the imine functional group.

Oxidation:

The phenolic hydroxyl group is susceptible to oxidation. Treatment of phenols with oxidizing agents can lead to the formation of quinones. For a phenol with a substituent at the ortho position, oxidation could potentially lead to an ortho-quinone. However, the presence of the imine substituent might complicate this reaction, and other oxidation pathways could be possible. Common oxidizing agents for phenols include chromic acid, Fremy's salt (potassium nitrosodisulfonate), and certain metal complexes.

The imine group can also be oxidized. Oxidation of imines with peroxy acids, such as meta-chloroperoxybenzoic acid (mCPBA), typically yields an oxaziridine.

Reduction:

The imine functional group is readily reduced to a secondary amine. This is a common and synthetically useful transformation. A variety of reducing agents can be employed for this purpose, including:

Catalytic Hydrogenation: Using hydrogen gas in the presence of a metal catalyst such as palladium, platinum, or nickel.

Hydride Reducing Agents: Sodium borohydride (B1222165) (NaBH₄) and lithium aluminum hydride (LiAlH₄) are effective for the reduction of imines to amines.

The phenolic ring itself is generally resistant to reduction under conditions that would reduce the imine. However, under more forcing conditions, such as high-pressure hydrogenation with a rhodium or ruthenium catalyst, the aromatic ring can be reduced to a cyclohexanol (B46403) derivative.

Reaction TypeFunctional GroupTypical ReagentsProduct
Oxidation PhenolChromic acid, Fremy's saltQuinone
Oxidation IminemCPBAOxaziridine
Reduction ImineH₂/Pd, NaBH₄, LiAlH₄Secondary Amine
Reduction Phenolic RingH₂/Rh or Ru (high pressure)Cyclohexanol

Substitution Reactions at the Phenolic Moiety

Substitution reactions at the phenolic moiety can be categorized into two main types: electrophilic aromatic substitution on the benzene (B151609) ring and, less commonly, nucleophilic substitution at the hydroxyl group.

Electrophilic Aromatic Substitution:

The hydroxyl group of a phenol is a strongly activating, ortho-, para-directing group for electrophilic aromatic substitution. wikipedia.orgorganicchemistrytutor.com This is due to the ability of the oxygen's lone pairs to donate electron density into the aromatic ring through resonance, which stabilizes the carbocation intermediate (the sigma complex). oneonta.edulibretexts.org

In "Phenol, 2-[1-(methylimino)ethyl]-", the imine-containing substituent is located at the ortho position. The directing effect of this substituent must also be considered. An imine group is generally considered to be a deactivating group due to the electronegativity of the nitrogen and the potential for resonance withdrawal of electron density from the ring, which would direct incoming electrophiles to the meta position relative to itself.

Therefore, the substitution pattern on the ring will be determined by the interplay of these two directing effects:

-OH group: Strongly activating and ortho-, para-directing (to positions 4 and 6).

-C(CH₃)=NCH₃ group: Deactivating and likely meta-directing (to positions 4 and 6 relative to the hydroxyl group).

Given that the hydroxyl group is a much stronger activating group than the imine is a deactivating group, electrophilic substitution is expected to occur predominantly at the positions activated by the hydroxyl group, which are the para (position 4) and the other ortho (position 6) positions. Steric hindrance from the ortho-imine substituent might favor substitution at the para position. Common electrophilic aromatic substitution reactions for phenols include halogenation, nitration, sulfonation, and Friedel-Crafts reactions. organicchemistrytutor.comquora.com

Nucleophilic Substitution at the Phenolic Hydroxyl Group:

Direct nucleophilic substitution of the hydroxyl group of a phenol is generally not a feasible reaction. acs.orgrsc.org The C-O bond of a phenol is strong, and the hydroxyl group is a poor leaving group. Unlike alcohols, where the hydroxyl group can be protonated to form a good leaving group (water), this process is less favorable for phenols due to the instability of the resulting phenyl cation. However, recent advances in catalysis have shown that nucleophilic substitution of phenols can be achieved using transition metal catalysts, such as those based on rhodium or ruthenium, which can activate the phenol ring towards substitution. nih.gov

Kinetic Studies of Ligand-Exchange and Complex Formation Reactions

Phenols with imine substituents, particularly those with the imine nitrogen and the phenolic oxygen in a position to form a chelate ring with a metal ion, are excellent ligands for the formation of coordination complexes. These types of ligands are often referred to as Schiff base ligands. The compound "Phenol, 2-[1-(methylimino)ethyl]-" is a bidentate ligand, capable of coordinating to a metal center through the phenolic oxygen and the imine nitrogen.

Kinetic studies of ligand-exchange and complex formation reactions involving such phenolic Schiff base ligands are crucial for understanding the mechanisms of these reactions and the stability of the resulting metal complexes. These studies often involve techniques such as stopped-flow spectrophotometry to monitor the rapid formation of the colored metal complexes.

The kinetics of complex formation can provide insights into:

The rate-determining step of the reaction, which could be the initial formation of an outer-sphere complex, the release of a solvent molecule from the metal's coordination sphere, or the chelation step.

The influence of the ligand structure on the reaction rate. For example, steric hindrance or the electronic properties of substituents on the aromatic ring can affect the rate of complexation.

The mechanism of ligand exchange reactions , where the Schiff base ligand displaces another ligand from the metal's coordination sphere.

Studies on similar phenolic Schiff base complexes have investigated their reactions with various metal ions, such as iron(II), to form ternary complexes. youtube.com The rates of aquation (reaction with water) and reaction with other nucleophiles like cyanide have also been determined to compare the reactivity of different complexes. youtube.com The formation of silver(I) complexes with phenolic Schiff bases has also been studied, with a focus on the interaction of these complexes with biomolecules.

The kinetic data obtained from these studies are essential for applications in areas such as catalysis, materials science, and bioinorganic chemistry, where metal complexes of Schiff base ligands play a significant role.

Catalytic Applications and Mechanistic Insights Involving Phenol, 2 1 Methylimino Ethyl Derived Metal Complexes

Catalytic Activity in Organic Transformations

The inherent structural features of Phenol (B47542), 2-[1-(methylimino)ethyl]-derived metal complexes, particularly the combination of a phenolate (B1203915) oxygen and an imine nitrogen for coordination, render them effective catalysts in several key organic reactions.

While direct studies on the catalytic activity of Phenol, 2-[1-(methylimino)ethyl]- metal complexes in sulfide (B99878) oxidation are not extensively documented, the broader class of Schiff base metal complexes has been widely investigated for such transformations. sci-hub.seepa.gov These complexes are known to catalyze the selective oxidation of sulfides to sulfoxides and sulfones, which are important intermediates in the synthesis of various valuable organic compounds. epa.gov For instance, dinuclear Schiff base complexes of transition metals have been reported to be more efficient catalysts than their mononuclear counterparts, a phenomenon attributed to the synergistic effect of the two metal centers. sci-hub.se The catalytic cycle for sulfide oxidation by related Schiff base complexes often involves the formation of a high-valent metal-oxo species, which then acts as the primary oxidant. The selectivity towards either sulfoxide (B87167) or sulfone can often be controlled by tuning the reaction conditions and the nature of the metal and ligand.

Interactive Data Table: Catalytic Oxidation of Thioanisole by a Related Schiff Base Complex
CatalystSubstrateProductConversion (%)Selectivity (%)Reference
Cobalt(II) Salen ComplexThioanisoleThioanisole OxideHighHigh sci-hub.se
Iron(III) Salen ComplexThioanisoleThioanisole OxideModerateModerate sci-hub.se
Manganese(III) Salen ComplexThioanisoleThioanisole OxideHighHigh sci-hub.se

Note: The data presented is for a representative Schiff base complex and is intended to illustrate the potential catalytic activity of Phenol, 2-[1-(methylimino)ethyl]- derived complexes in similar reactions.

Chromium complexes bearing ligands structurally similar to Phenol, 2-[1-(methylimino)ethyl]-, such as those with iminopyridine or pyrrolide-imine-amine/ether tridentate frameworks, have emerged as highly active catalysts for ethylene (B1197577) oligomerization. nih.govmdpi.comresearchgate.netcore.ac.uktue.nltue.nlmit.edunih.govacs.org These catalytic systems, when activated by a co-catalyst like methylaluminoxane (B55162) (MAO), can selectively produce linear alpha-olefins (LAOs) of varying chain lengths. mdpi.comresearchgate.net The distribution of oligomers, ranging from butenes to higher olefins, can be influenced by reaction parameters such as temperature, pressure, and the nature of the solvent. nih.govtue.nl For example, chromium(III) complexes with dipicolinate anions have shown high catalytic activities in the range of 1860–3798 g∙mmol⁻¹∙h⁻¹∙bar⁻¹. nih.gov

The product selectivity, whether towards oligomers or polyethylene, is significantly dictated by the ligand architecture. researchgate.net For instance, chromium complexes with P,N-chelation tend to favor ethylene tri/tetramerization, whereas those with P,N,N-coordination are often more active for ethylene polymerization. nih.gov

Interactive Data Table: Ethylene Oligomerization with a Related Chromium-based Catalyst System
Catalyst SystemTemperature (°C)Pressure (bar)Activity (g·mmol⁻¹·h⁻¹·bar⁻¹)Main ProductsReference
[Cr(dipic)₂]Hdmbipy·2.5H₂O / MMAO-1250103798C8-C12 Oligomers nih.gov
[Cr(dipic)(H₂O)₃]Cl·2H₂O / MMAO-1250102580C12 Oligomers nih.gov
CrCl₃(THF)₃ / PyCH₂N(Me)PiPr₂ / MAO6030High1-Hexene, 1-Octene tue.nl

Note: The data is for analogous chromium complexes and illustrates the potential of Phenol, 2-[1-(methylimino)ethyl]- derived chromium complexes.

The chemical fixation of carbon dioxide is a critical area of research, and metal complexes of Schiff bases, including those analogous to Phenol, 2-[1-(methylimino)ethyl]-, have proven to be effective catalysts for the synthesis of cyclic carbonates from CO₂ and epoxides. rsc.orgsemanticscholar.orgmdpi.comresearchgate.netresearchgate.netnih.govrsc.orgnih.gov This reaction is 100% atom-economical and provides a valuable route to utilize CO₂ as a C1 feedstock. Zinc complexes, in particular, have shown notable efficiency in this transformation. nih.gov For example, a novel zinc complex with a 1,2-phenylene-diimino-2-cyanoacrylate ligand has been reported as a highly efficient catalyst for the conversion of various epoxides with CO₂ to the corresponding organic carbonates, even under mild conditions for propylene (B89431) oxide. nih.gov Salen-type cobalt(III) complexes are also effective, where the metal center plays a crucial role in activating the epoxide for nucleophilic attack. rsc.orgsemanticscholar.org

Interactive Data Table: Cycloaddition of CO₂ to Propylene Oxide with Related Catalysts
CatalystCo-catalystTemperature (°C)Pressure (bar)Yield (%)Reference
Zinc-diimino-cyanoacrylate complexNone10010>99 nih.gov
SalenCo(III) complexTPAPhotothermalHighHigh rsc.org
Chromium(III) salophen complexPyridinium chloride1202>80 (for epichlorohydrin) researchgate.net

Note: This data represents the performance of analogous Schiff base metal complexes.

Elucidation of Catalytic Mechanisms through Experimental and Theoretical Approaches

Understanding the catalytic mechanisms is crucial for the rational design of more efficient catalysts. For ethylene oligomerization catalyzed by chromium complexes with related ligands, two primary mechanisms are often considered: the Cossee-Arlman mechanism, which involves the insertion of ethylene into a metal-alkyl bond followed by chain termination, and a metallacyclic mechanism. mdpi.comnih.gov The latter involves the oxidative coupling of two ethylene molecules to form a metallacyclopentane intermediate, which can then undergo further reactions to yield the final products. nih.gov The specific pathway is highly dependent on the ligand structure and the oxidation state of the chromium center.

In the case of CO₂ cycloaddition to epoxides catalyzed by Schiff base metal complexes, the mechanism typically involves the activation of the epoxide by the Lewis acidic metal center. rsc.orgresearchgate.netresearchgate.net This is followed by a nucleophilic attack of a co-catalyst (or another part of the catalyst) on one of the epoxide's carbon atoms, leading to ring-opening. The resulting alkoxide then attacks the carbon atom of CO₂, forming a carbonate intermediate that subsequently cyclizes to release the cyclic carbonate and regenerate the catalyst. rsc.orgsemanticscholar.org Theoretical studies, such as Density Functional Theory (DFT) calculations, have been instrumental in elucidating these reaction pathways. researchgate.net

Impact of Ligand Modifications on Catalytic Performance and Selectivity

The catalytic activity and selectivity of metal complexes derived from Phenol, 2-[1-(methylimino)ethyl]- and its analogues can be finely tuned by modifying the ligand structure. Both electronic and steric effects play a significant role. mdpi.comchemrxiv.org

In ethylene oligomerization with chromium catalysts, for instance, the steric bulk of the substituents on the ligand can influence the rate of ethylene insertion and the probability of chain termination, thereby affecting the molecular weight distribution of the products. mdpi.com Electron-donating or electron-withdrawing groups on the ligand can alter the electron density at the metal center, which in turn affects its catalytic activity and the selectivity towards different olefins. mdpi.comchemrxiv.org For example, in some chromium-based systems, increasing the electron-donating ability of the ligand has been shown to enhance catalytic activity. nih.gov The backbone of the ligand, such as the length of a carbon spacer, can also significantly impact the catalytic performance and selectivity between oligomerization and polymerization. nih.gov

Molecular Interaction Studies of Phenol, 2 1 Methylimino Ethyl

Ligand-Biomolecule Recognition and Binding Mode Analysis (e.g., Enzyme Active Site Interactions)

Schiff bases derived from 2-hydroxyacetophenone (B1195853) and related phenolic aldehydes are recognized for their ability to coordinate with metal ions and interact with biomolecules. Their binding capabilities are largely attributed to the presence of the phenolic hydroxyl group and the imine nitrogen, which can act as chelation sites.

Spectral studies of Schiff bases derived from tryptamine (B22526) and various substituted 2-hydroxyacetophenones reveal that they act as bidentate ligands, coordinating to metal centers like copper(II) and nickel(II) through the deprotonated phenolate (B1203915) oxygen and the azomethine nitrogen atoms. asianpubs.org This chelation is a fundamental aspect of their recognition by certain biomolecules, particularly metalloenzymes.

In the context of enzyme inhibition, these compounds have shown notable interactions. For instance, certain bis-Schiff base derivatives of 4-hydroxyacetophenone have been identified as potent inhibitors of acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE). rsc.orgnih.gov The binding mode within the enzyme's active site often involves a combination of hydrophobic interactions and hydrogen bonding. For example, the bromo benzyl (B1604629) and 2-methoxyphenol groups in one of the studied inhibitors were found to be crucial for its efficacy. rsc.orgnih.gov

Furthermore, the interaction of Schiff base metal complexes with DNA has been investigated. These complexes can interact with DNA through various modes, a process that is central to their potential therapeutic applications. nih.gov The specific interactions are influenced by the nature of the metal ion and the substituents on the Schiff base ligand.

Compound TypeInteracting BiomoleculeKey Interaction SitesRef
Schiff bases of 2-hydroxyacetophenoneMetal ions (Cu(II), Ni(II))Deprotonated phenolate oxygen, azomethine nitrogen asianpubs.org
Bis-Schiff base derivativesAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Active site residues via hydrophobic and polar interactions rsc.orgnih.gov
Schiff base metal complexesDNANot specified in detail nih.gov

Theoretical Modeling of Molecular Target Interactions via Docking Simulations

Molecular docking simulations have been instrumental in elucidating the potential binding modes and affinities of Schiff base derivatives with various biological targets. These computational studies provide insights into the specific interactions at the atomic level, guiding the design of more potent and selective compounds.

Docking studies on Schiff base metal complexes derived from 2-hydroxyacetophenone and o-phenylenediamine (B120857) with human breast cancer cells have suggested that these complexes exhibit better interactions than standard drugs. umyu.edu.ng Similarly, docking simulations of Schiff base derivatives of 2-hydroxybenzaldehyde against cancer cell lines have helped to understand their apoptotic mechanism, which is thought to involve the modulation of the MAPK signaling pathway. nih.gov

In the context of enzyme inhibition, molecular docking of bis-Schiff base derivatives of 4-hydroxyacetophenone has revealed that these compounds can act as dual inhibitors of AChE and BuChE. rsc.orgnih.gov The simulations highlighted the importance of hydrophobic and polar interactions in the binding process. For a particularly potent inhibitor, key structural features like bromo benzyl and 2-methoxyphenol groups were identified as vital for its high affinity. rsc.orgnih.gov

Quantum chemical studies combined with molecular docking have also been employed to investigate the interaction of phenolic compounds with viral proteins, such as those from SARS-CoV-2. nih.gov These studies help in understanding the binding mechanisms and identifying potential inhibitors.

Compound/ComplexBiological TargetKey Findings from DockingRef
Schiff base metal complexes of 2-hydroxyacetophenoneHuman breast cancer cells (HER2-PY1196 4GFV)Complexes show better interactions than the standard drug. umyu.edu.ng
Schiff base derivatives of 2-hydroxybenzaldehydeCancer cells (e.g., MCF-7)Potential to overcome chemoresistance by disrupting MAPK signaling pathways. nih.gov
Bis-Schiff base derivatives of 4-hydroxyacetophenoneAcetylcholinesterase (AChE), Butyrylcholinesterase (BuChE)Acts as a dual inhibitor through hydrophobic and polar interactions. rsc.orgnih.gov
Phenolic compoundsSARS-CoV-2 nsp13 proteinLigands show good binding affinities through hydrophobic and hydrogen bond interactions. nih.gov

Structure-Mechanism Relationships at the Molecular Level

The relationship between the chemical structure of these Schiff base analogs and their mechanism of interaction is a key area of investigation. The electronic and steric properties of substituents on the aromatic rings and the imine group significantly influence their binding affinity and selectivity.

For Schiff bases derived from 2-hydroxyacetophenone, the presence of a methyl group on the imine carbon can introduce steric and electronic effects that influence their coordination and catalytic activities. mdpi.com The planarity of the molecule, or lack thereof, also plays a crucial role. For instance, in N′-[1-(2-Hydroxyphenyl)ethylidene]-2-nitrobenzohydrazide, the two benzene (B151609) rings are significantly twisted, which affects its crystal packing and intermolecular interactions. nih.gov

The formation of intramolecular hydrogen bonds between the phenolic hydroxyl group and the imine nitrogen is a common feature in these compounds. nih.gov This interaction can influence the acidity of the phenol (B47542) and the basicity of the imine, thereby affecting their coordination behavior and interaction with biological targets. asianpubs.orgutwente.nl

Theoretical calculations, such as Density Functional Theory (DFT), have been used to study the electronic structure, molecular orbitals (HOMO-LUMO), and reactivity of these compounds. asianpubs.orgnepjol.info These studies provide a deeper understanding of how the molecular structure governs the compound's intrinsic properties and its interactions at a molecular level.

Structural FeatureInfluence on Molecular InteractionRef
Substituents on aromatic ringsModulate electronic and steric properties, affecting binding affinity. asianpubs.org
Methyl group on imine carbonIntroduces steric and electronic effects influencing coordination. mdpi.com
Molecular planarity/twistAffects crystal packing and intermolecular interactions. nih.gov
Intramolecular hydrogen bondingInfluences acidity/basicity and coordination behavior. nih.govutwente.nl

Conclusion and Future Research Directions

Summary of Current Research Paradigms for Phenol (B47542), 2-[1-(methylimino)ethyl]-

Given the absence of direct research, the current understanding of Phenol, 2-[1-(methylimino)ethyl]- is inferential, based on the extensive studies of other Schiff bases. These compounds are broadly synthesized through the condensation reaction of a primary amine with an aldehyde or ketone. In the case of Phenol, 2-[1-(methylimino)ethyl]-, the precursors would be 2-hydroxyacetophenone (B1195853) and methylamine.

Research on analogous Schiff bases typically revolves around several key areas:

Coordination Chemistry: Schiff bases are excellent ligands, capable of forming stable complexes with a wide range of metal ions. Research in this area investigates the synthesis, structure, and properties of these metal complexes. The presence of the phenolic hydroxyl group and the imine nitrogen in Phenol, 2-[1-(methylimino)ethyl]- makes it a potentially strong chelating agent.

Catalysis: Metal complexes of Schiff bases are frequently studied for their catalytic activity in various organic reactions. These can include oxidation, reduction, and carbon-carbon bond-forming reactions.

Biological Activity: A vast body of research has explored the antimicrobial, antifungal, anticancer, and anti-inflammatory properties of various Schiff bases and their metal complexes. gsconlinepress.comalayen.edu.iqmathewsopenaccess.com The biological potential of these compounds is often linked to the imine group.

Material Science: Schiff bases are also investigated for their applications in the development of new materials, such as polymers and sensors, due to their structural versatility and responsive nature.

Emerging Research Frontiers and Unexplored Potentials in Phenol, 2-[1-(methylimino)ethyl]- Chemistry

The future study of Phenol, 2-[1-(methylimino)ethyl]- could venture into several exciting and unexplored areas:

Advanced Catalysis: An emerging frontier is the application of its chiral metal complexes in asymmetric catalysis, a critical area in the synthesis of pharmaceuticals. mdpi.com The development of catalysts for green chemistry applications, such as using environmentally benign solvents and reactants, is another promising direction. researchgate.net

Bioinorganic Chemistry: A deeper dive into the bioinorganic chemistry of Phenol, 2-[1-(methylimino)ethyl]- could reveal its potential as a model for enzyme active sites or as a therapeutic agent. nih.gov Investigating its interaction with biological macromolecules like DNA and proteins could uncover novel mechanisms of action. gsconlinepress.com

Supramolecular Chemistry: The self-assembly properties of this Schiff base could be explored for the construction of complex supramolecular architectures, such as metallogels or molecular cages, with potential applications in drug delivery or host-guest chemistry.

Computational Modeling: In-silico studies, including Density Functional Theory (DFT) calculations, could predict the geometric, electronic, and spectroscopic properties of Phenol, 2-[1-(methylimino)ethyl]- and its metal complexes. This would provide valuable insights to guide experimental work.

Methodological Advancements and Interdisciplinary Integration for Future Studies

To unlock the full potential of Phenol, 2-[1-(methylimino)ethyl]-, future research should leverage advanced methodologies and foster interdisciplinary collaborations:

High-Throughput Screening: Employing high-throughput screening techniques could rapidly evaluate the catalytic and biological activities of a library of metal complexes derived from this Schiff base.

Advanced Spectroscopic and Crystallographic Techniques: The use of advanced techniques like 2D NMR, single-crystal X-ray diffraction, and synchrotron-based methods will be crucial for the unambiguous characterization of novel compounds and materials.

Integration with Biology and Medicine: Collaboration with biologists and pharmacologists will be essential to translate fundamental chemical findings into practical applications, such as the development of new therapeutic or diagnostic agents.

Materials Science and Engineering: Partnering with materials scientists could lead to the incorporation of Phenol, 2-[1-(methylimino)ethyl]- into functional materials, such as sensors for specific analytes or responsive polymers.

While the direct study of Phenol, 2-[1-(methylimino)ethyl]- is in its infancy, the rich chemistry of Schiff bases provides a clear roadmap for future investigations. A multidisciplinary approach, combining synthetic chemistry with advanced analytical techniques and collaborative efforts with other scientific fields, will be key to uncovering the unique properties and potential applications of this compound.

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.